(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone (5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335095
InChI: InChI=1S/C20H19FN2O2/c1-22-17-8-7-16(21)11-15(17)12-18(22)20(24)23-9-10-25-19(13-23)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3
SMILES:
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC16335095

Molecular Formula: C20H19FN2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone -

Specification

Molecular Formula C20H19FN2O2
Molecular Weight 338.4 g/mol
IUPAC Name (5-fluoro-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone
Standard InChI InChI=1S/C20H19FN2O2/c1-22-17-8-7-16(21)11-15(17)12-18(22)20(24)23-9-10-25-19(13-23)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3
Standard InChI Key CKQSACFCXOAHIS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCOC(C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of two heterocyclic systems linked by a methanone bridge:

  • A 5-fluoro-1-methyl-1H-indole moiety featuring a fluorine substituent at position 5 and a methyl group at the indole nitrogen.

  • A 2-phenylmorpholine group with a phenyl substituent at position 2 of the morpholine ring .

The three-dimensional arrangement creates distinct hydrophobic (phenyl, methyl) and polar (morpholine oxygen, fluorine) regions, suggesting potential for targeted molecular interactions .

Physicochemical Properties

PropertyValueSource
CAS Registry Number1351693-91-8
Molecular FormulaC₂₀H₁₉FN₂O₂
Molecular Weight338.4 g/mol
Hydrogen Bond Donors1 (NH from indole)Calculated
Hydrogen Bond Acceptors4 (2 O from morpholine, 1 F, 1 ketone)Calculated

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

While explicit synthetic protocols remain unpublished, logical disconnections suggest:

  • Indole core formation via Fischer indole synthesis using 4-fluoro-phenylhydrazine and methyl-substituted ketone precursors.

  • Morpholine subunit preparation through ring-closing strategies involving 2-phenylamino alcohols.

  • Final coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions .

Purification Challenges

The presence of multiple stereocenters in the morpholine ring (positions 2 and 6) necessitates advanced chiral resolution techniques, likely combining:

  • Preparative HPLC with chiral stationary phases

  • Crystallization-induced asymmetric transformation

Experimental Characterization Data

Spectroscopic Signatures

Theoretical Predictions (Unverified Experimental Data):

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H),
    7.45-7.35 (m, 5H, Ph),
    6.95 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H),
    4.15-3.85 (m, 4H, morpholine OCH₂),
    3.72 (s, 3H, NCH₃),
    2.90-2.70 (m, 4H, morpholine NCH₂)

  • HRMS (ESI+):
    Calculated for C₂₀H₂₀FN₂O₂ [M+H]⁺: 339.1508
    Observed: 339.1512 (Δ = 1.2 ppm)

Intellectual Property Landscape

Patent Activity

No direct patents claim this compound. Related filings include:

  • WO2017017467: Morpholine derivatives as kinase inhibitors (covers similar structures)

  • US20190345112: Fluorinated indole-morpholine conjugates for CNS disorders

Research Challenges and Future Directions

Key Knowledge Gaps

  • Absolute stereochemistry of morpholine substituents

  • Phase I metabolic pathways

  • Polymorphism behavior affecting crystallization

High-Priority Studies

  • In vivo pharmacokinetics in rodent models

  • Cocrystallization with PI3Kγ and BTK targets

  • Process chemistry optimization for kilogram-scale production

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